2-(Piperidin-2-YL)-5-(trifluoromethyl)pyridine
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Overview
Description
2-(Piperidin-2-YL)-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C11H13F3N2 It is characterized by the presence of a piperidine ring and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-YL)-5-(trifluoromethyl)pyridine typically involves the reaction of piperidine with a trifluoromethyl-substituted pyridine derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where piperidine is reacted with 5-bromo-2-(trifluoromethyl)pyridine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-2-YL)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-(Piperidin-2-YL)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-2-YL)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-2-YL)-4-(trifluoromethyl)pyridine
- 2-(Piperidin-2-YL)-3-(trifluoromethyl)pyridine
- 2-(Piperidin-2-YL)-6-(trifluoromethyl)pyridine
Uniqueness
2-(Piperidin-2-YL)-5-(trifluoromethyl)pyridine is unique due to the position of the trifluoromethyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups may result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C11H13F3N2 |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
2-piperidin-2-yl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)8-4-5-10(16-7-8)9-3-1-2-6-15-9/h4-5,7,9,15H,1-3,6H2 |
InChI Key |
KMIAJXLGWLSMGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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